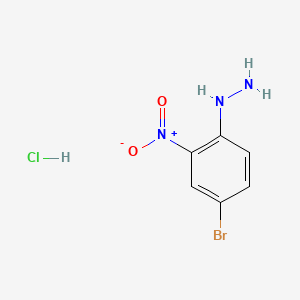

4-Bromo-2-nitrophenylhydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-2-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBURLORIWZQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657187 | |

| Record name | (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100032-79-9 | |

| Record name | (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Bromo-2-nitrophenylhydrazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-2-nitrophenylhydrazine hydrochloride, a key intermediate in various synthetic applications, particularly in the pharmaceutical and dye industries. This document outlines a plausible synthetic route, details expected characterization data, and illustrates the compound's role as a versatile chemical building block.

Core Compound Information

This compound is a substituted phenylhydrazine derivative. The presence of the bromo and nitro groups on the phenyl ring, along with the reactive hydrazine moiety, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.

| Property | Value | Reference |

| IUPAC Name | (4-bromo-2-nitrophenyl)hydrazine;hydrochloride | [1] |

| CAS Number | 100032-79-9 | [1] |

| Molecular Formula | C₆H₇BrClN₃O₂ | [1] |

| Molecular Weight | 268.49 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | |

| Melting Point | 184-185 °C |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process involving the diazotization of 4-bromo-2-nitroaniline followed by the reduction of the resulting diazonium salt. The following protocol is a detailed experimental procedure adapted from established methods for the synthesis of related phenylhydrazine hydrochlorides.

Step 1: Diazotization of 4-Bromo-2-nitroaniline

Materials:

-

4-Bromo-2-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature between 0-5 °C. The rate of addition should be controlled to prevent the temperature from rising.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting diazonium salt solution should be kept cold for the next step.

Step 2: Reduction of the Diazonium Salt and Formation of the Hydrochloride Salt

Materials:

-

Diazonium salt solution from Step 1

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Pyrosulfite (Na₂S₂O₅)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

Procedure using Stannous Chloride:

-

Prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly add the cold stannous chloride solution to the cold diazonium salt solution with continuous stirring, while maintaining the temperature below 10 °C.

-

A precipitate of this compound should form. Continue stirring the mixture in the ice bath for 1-2 hours.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

-

Further purify the product by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified crystals under vacuum to obtain this compound.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazine and hydrochloride moieties. The aromatic region would likely display a complex splitting pattern due to the substitution on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum would show signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts would be influenced by the bromo, nitro, and hydrazine substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the hydrazine and amine hydrochloride, C-H stretching of the aromatic ring, N=O stretching of the nitro group, and C-Br stretching.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the free base (4-Bromo-2-nitrophenylhydrazine) and fragmentation patterns characteristic of the loss of the nitro group, bromine, and other fragments.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Role as a Chemical Intermediate

Caption: Role as a versatile chemical intermediate in various industries.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals, dyes, and other specialty chemicals. While detailed experimental characterization data is not widely published, the synthetic route is well-established based on analogous compounds. This guide provides a solid foundation for researchers and professionals working with this and related phenylhydrazine derivatives. Further research to fully characterize this compound and explore its applications is warranted.

References

An In-depth Technical Guide to 4-Bromo-2-nitrophenylhydrazine hydrochloride

CAS Number: 100032-79-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-nitrophenylhydrazine hydrochloride, a substituted phenylhydrazine derivative. Due to its chemical structure, this compound is primarily utilized as a precursor in the synthesis of complex organic molecules, particularly in the formation of indole scaffolds, which are pivotal in medicinal chemistry and drug discovery. This document compiles available data on its chemical and physical properties, safety information, and a detailed, representative experimental protocol for its principal application.

Core Compound Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 100032-79-9 | [1] |

| Molecular Formula | C₆H₇BrClN₃O₂ | [1] |

| Molecular Weight | 268.49 g/mol | [1] |

| Melting Point | 184-185 °C | [2] |

| Appearance | Solid | [3] |

| Purity | Typically >95% | [4] |

Chemical Reactivity and Applications

The primary application of this compound is as a reactant in the Fischer indole synthesis . This well-established reaction is a cornerstone in organic chemistry for the synthesis of the indole nucleus, a structural motif present in a vast array of natural products and pharmaceuticals.[4][5]

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[4] The presence of both a bromo and a nitro group on the phenyl ring of this compound significantly influences its reactivity. The nitro group, being a strong electron-withdrawing group, can decrease the nucleophilicity of the hydrazine, potentially requiring more forcing reaction conditions (e.g., stronger acids, higher temperatures, or longer reaction times) to achieve successful cyclization.[6][7] The bromo and nitro substituents on the resulting indole ring provide valuable handles for further functionalization in the development of novel chemical entities.

While specific involvement in biological signaling pathways has not been documented for this compound itself, its role as a precursor to substituted indoles is of high relevance to drug discovery. Indole derivatives are known to interact with a wide range of biological targets, and their synthesis is a key step in screening for new therapeutic agents.

Safety and Handling

The available safety data for this compound indicates that it should be handled with care in a laboratory setting. The following is a summary of the available safety information.

| Hazard Information | Precautionary Measures |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8] |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols. |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[9] |

| Toxicological Data | Oral, inhalation, and dermal toxicity data are largely unavailable. |

Experimental Protocols

Representative Protocol: Fischer Indole Synthesis of a 7-Bromo-5-nitroindole Derivative

This protocol describes the synthesis of a hypothetical 2,3-dimethyl-7-bromo-5-nitroindole from this compound and 2-butanone.

Materials:

-

This compound (1.0 eq)

-

2-Butanone (1.2 eq)

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid (optional, as a stronger acid catalyst)

-

Ethanol

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Hydrazone Formation (In Situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and ethanol. To this solution, add 2-butanone (1.2 eq).

-

Acid-Catalyzed Cyclization: Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Due to the electron-withdrawing nitro group, a prolonged reaction time (e.g., 4-24 hours) may be necessary.[10]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-bromo-5-nitro-2,3-dimethylindole.

Visualizations

Logical Workflow for Drug Discovery Application

The following diagram illustrates the logical progression from this compound to the screening of its derivatives for biological activity.

Experimental Workflow: Fischer Indole Synthesis

This diagram outlines the key steps in the representative experimental protocol for the Fischer indole synthesis using this compound.

References

- 1. jk-sci.com [jk-sci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Indole synthesis [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1) | C6H7BrClN3O2 | CID 44119379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Bromo-2-nitrophenylhydrazine Hydrochloride

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4-Bromo-2-nitrophenylhydrazine hydrochloride, a key building block in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the analytical techniques and experimental protocols required to confirm the molecule's identity and structure.

Chemical Identity and Properties

This compound is a substituted aromatic hydrazine salt with the chemical formula C₆H₇BrClN₃O₂.[1][2] Its chemical structure consists of a benzene ring substituted with a bromine atom at the 4-position, a nitro group at the 2-position, and a hydrazinium chloride group at the 1-position.

| Identifier | Value | Reference |

| IUPAC Name | (4-bromo-2-nitrophenyl)hydrazine;hydrochloride | [1] |

| CAS Number | 100032-79-9 | [1] |

| Molecular Formula | C₆H₇BrClN₃O₂ | [1][2] |

| Molecular Weight | 268.49 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1Br)--INVALID-LINK--[O-])NN.Cl | [1] |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazinium group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the bromo, nitro, and hydrazinium substituents.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern on the benzene ring.

Predicted NMR Data:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic CH | 8.0 - 8.5 | d | ~2-3 | H-3 |

| Aromatic CH | 7.5 - 7.8 | dd | ~8-9, ~2-3 | H-5 |

| Aromatic CH | 7.0 - 7.3 | d | ~8-9 | H-6 |

| Hydrazinium NH₃⁺ | 10.0 - 11.0 | br s | - | -NH₃⁺ |

| Hydrazinium NH | 8.5 - 9.5 | br s | - | -NH-Ar |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic C-Br | 115 - 125 | C-4 |

| Aromatic C-NO₂ | 145 - 155 | C-2 |

| Aromatic C-NHNH₃⁺ | 140 - 150 | C-1 |

| Aromatic CH | 110 - 140 | C-3, C-5, C-6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the hydrazinium group, the N-O bonds of the nitro group, and the C-Br bond.

Predicted IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (NH₃⁺) | 3200 - 3400 | Strong, Broad |

| N-H Bend (NH₃⁺) | 1500 - 1650 | Medium |

| N=O Asymmetric Stretch | 1500 - 1550 | Strong |

| N=O Symmetric Stretch | 1335 - 1385 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Bromo-2-nitrophenylhydrazine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted Mass Spectrometry Data:

| m/z | Relative Abundance | Assignment |

| 231/233 | ~1:1 | [M]⁺ (C₆H₆⁷⁹/⁸¹BrN₃O₂) |

| 185/187 | Variable | [M - NO₂]⁺ |

| 152 | Variable | [M - Br]⁺ |

Experimental Protocols

Detailed experimental protocols are essential for the reliable synthesis and characterization of this compound.

Synthesis of this compound

A plausible synthetic route involves the diazotization of 4-bromo-2-nitroaniline followed by reduction of the resulting diazonium salt.[3]

Materials:

-

4-Bromo-2-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂)

-

Deionized Water

-

Ice

Procedure:

-

Dissolve 4-bromo-2-nitroaniline in concentrated hydrochloric acid with cooling in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the mixture while maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid, also cooled in an ice bath.

-

Slowly add the stannous chloride solution to the diazonium salt solution.

-

Stir the reaction mixture at low temperature for several hours.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold deionized water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield this compound.

NMR Spectroscopy Protocol

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

IR Spectroscopy Protocol

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry Protocol

Instrumentation:

-

A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

-

For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

For EI, introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The structural elucidation of this compound is a systematic process that combines organic synthesis with a suite of powerful analytical techniques. By carefully performing and interpreting the data from NMR, IR, and Mass Spectrometry, researchers can unequivocally confirm the identity and structure of this important chemical intermediate. This guide provides the foundational knowledge and protocols necessary for scientists and professionals to confidently handle and characterize this compound in their research and development endeavors.

References

An In-depth Technical Guide to 4-Bromo-2-nitrophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-nitrophenylhydrazine hydrochloride, a key chemical intermediate. The document details its physicochemical properties, a representative synthesis protocol, and its potential applications in the fields of chemical research and pharmaceutical development.

Core Properties

This compound is a substituted phenylhydrazine derivative. Such compounds are valuable building blocks in organic synthesis, particularly for the construction of heterocyclic systems which are prevalent in many biologically active molecules.

The fundamental quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrClN₃O₂ | [1][2] |

| Molecular Weight | 268.49 g/mol | [1] |

| IUPAC Name | (4-bromo-2-nitrophenyl)hydrazine;hydrochloride | [1] |

| CAS Number | 100032-79-9 | [1][2] |

| Melting Point | 184-185 °C | [3] |

| Parent Compound | 4-Bromo-2-nitrophenylhydrazine | [1][4] |

Synthesis Protocol

The synthesis of this compound typically involves a two-step process: the diazotization of a substituted aniline followed by a reduction of the resulting diazonium salt. The following is a representative experimental protocol adapted from established methods for analogous compounds.[5][6][7][8][9]

-

4-Bromo-2-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂) or Sodium Metabisulfite (Na₂S₂O₅)

-

Deionized Water

-

Ice

Step 1: Diazotization of 4-Bromo-2-nitroaniline

-

In a reaction vessel, dissolve 4-Bromo-2-nitroaniline in concentrated hydrochloric acid.

-

Cool the resulting solution to 0-5 °C using an ice bath with continuous stirring.

-

Prepare a solution of sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the cooled aniline solution, maintaining the temperature between 0-5 °C.

-

Continue stirring the mixture in the ice bath for approximately 1 hour to ensure the complete formation of the diazonium salt solution.

Step 2: Reduction of the Diazonium Salt

-

In a separate vessel, prepare a solution of the reducing agent. For instance, dissolve stannous chloride in concentrated hydrochloric acid and cool it in an ice bath.

-

Slowly add the pre-cooled reducing agent solution to the diazonium salt solution from the previous step. The reaction is exothermic and the temperature should be carefully controlled.

-

Continue stirring the reaction mixture at a low temperature (e.g., 0 °C) for about 2 hours.

-

The product, this compound, will precipitate out of the solution as a solid.

-

Collect the precipitate by filtration.

-

Wash the collected solid thoroughly with ice-cold water until the filtrate becomes neutral.

-

Dry the final product under vacuum overnight.

The logical flow of the synthesis protocol is illustrated in the diagram below.

Caption: A flowchart illustrating the synthesis of this compound.

Applications in Research and Development

As a chemical intermediate, this compound is a valuable precursor in the synthesis of more complex molecules.[10] Its utility is primarily in the field of organic synthesis, with significant potential in drug discovery and materials science.

-

Heterocyclic Synthesis: Phenylhydrazines are classical reagents for the synthesis of indole-containing compounds via the Fischer indole synthesis.[8] Indole scaffolds are central to many pharmacologically active compounds.

-

Pharmaceutical Intermediates: This compound serves as a building block for creating novel pharmaceutical intermediates. The bromo and nitro functional groups offer sites for further chemical modification, allowing for the generation of diverse molecular libraries for screening purposes.[10][11]

-

Analytical Reagents: Hydrazine derivatives are often used to derivatize carbonyl compounds (aldehydes and ketones) for their detection and characterization.

Safety and Handling

A safety data sheet should be consulted before handling this compound.[3] As with most laboratory chemicals, appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

In case of exposure, first aid measures should be taken immediately.[3] If inhaled, the individual should be moved to fresh air. For skin contact, contaminated clothing should be removed, and the affected area washed thoroughly. In case of eye contact, rinse with pure water for at least 15 minutes. If ingested, the mouth should be rinsed with water. Medical attention should be sought if symptoms persist.[3]

References

- 1. (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1) | C6H7BrClN3O2 | CID 44119379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. echemi.com [echemi.com]

- 4. 4-Bromo-2-nitrophenylhydrazine | C6H6BrN3O2 | CID 5702889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 6. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 7. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]

- 9. CN102382011A - Preparation process of 4-nitrophenyl hydrazine hydrochloride - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. guiding-bio.com [guiding-bio.com]

Purity and Stability of 4-Bromo-2-nitrophenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known information regarding the purity, stability, and handling of 4-Bromo-2-nitrophenylhydrazine hydrochloride (CAS No: 100032-79-9). Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from closely related analogs, such as 4-bromophenylhydrazine hydrochloride, to provide a broader context for its properties and handling.

Physicochemical Properties

Detailed experimental data for this compound is not extensively documented in publicly available literature. The table below presents its computed properties alongside experimentally determined data for the related compound, 4-bromophenylhydrazine hydrochloride, to offer a comparative reference.

| Property | This compound | 4-Bromophenylhydrazine hydrochloride (for comparison) |

| CAS Number | 100032-79-9[1][2][3] | 622-88-8[4] |

| Molecular Formula | C₆H₇BrClN₃O₂[1] | C₆H₈BrClN₂[4] |

| Molecular Weight | 268.49 g/mol [1] | 223.50 g/mol |

| Appearance | Not specified in available literature. | White to light yellow to light red powder or crystals. |

| Melting Point | Not specified in available literature. | 215-240°C[4] or 230°C (decomposition) |

| Solubility | Not specified in available literature. | Soluble in water.[5] |

Purity and Impurity Profile

While specific batch-to-batch purity data for this compound is not widely published, high purity is generally achievable for this class of chemical intermediates. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of such compounds. For comparison, purities of 98% to over 99% have been reported for the closely related 4-bromophenylhydrazine hydrochloride.

| Compound | Purity Specification | Analytical Method | Source |

| 4-Bromophenylhydrazine hydrochloride | 98% | HPLC | AKSci[4] |

| 4-Bromophenylhydrazine hydrochloride | >98.0% | HPLC | TCI |

| 4-Bromophenylhydrazine hydrochloride | ≥99% | HPLC | Patent CN103387515A[6] |

Potential impurities in this compound could include residual starting materials, such as 4-bromo-2-nitroaniline, by-products from the synthetic reduction step, or various degradation products formed during storage.

Stability and Recommended Storage

Phenylhydrazine and its derivatives are generally known to be sensitive to environmental factors. The hydrochloride salts, such as this compound, are typically more stable than their free base counterparts.

Key Stability Considerations:

-

Light and Air Sensitivity: Phenylhydrazines can degrade upon exposure to light and air, often resulting in a color change to yellow or reddish-brown.[7][8]

-

Thermal Stability: It is advisable to avoid excessive heat during storage.[5] A study on phenylhydrazine indicated that decomposition is accelerated at higher temperatures.[9]

Recommended Storage and Handling:

-

Containers: Store in a tightly sealed container to prevent exposure to air and moisture.[5][10][11]

-

Atmosphere: For prolonged storage, it is recommended to keep the compound under an inert gas atmosphere.

-

Environment: The storage area should be cool, dry, and well-ventilated.[5][10][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and bases.[5] Additionally, some metals may catalyze the decomposition of phenylhydrazines.[9]

Experimental Protocols

General Protocol for Purity Analysis by HPLC:

The following is a representative, non-validated HPLC method for the analysis of phenylhydrazine derivatives. This protocol should be optimized and validated for the specific compound of interest.

-

Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water. A small amount of acid, such as 0.1% trifluoroacetic acid, can be added to both solvents to improve peak symmetry.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Data Analysis: The purity is generally calculated as the area percentage of the main peak relative to the total area of all observed peaks.

Synthesis and Related Pathways

The synthesis of substituted phenylhydrazine hydrochlorides, including this compound, typically proceeds via a two-step chemical transformation. The process begins with the diazotization of a corresponding substituted aniline, followed by the reduction of the intermediate diazonium salt.

Caption: A generalized synthetic pathway for producing substituted phenylhydrazine hydrochlorides.

References

- 1. (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1) | C6H7BrClN3O2 | CID 44119379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 100032-79-9 [amp.chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. 622-88-8 4-Bromophenylhydrazine hydrochloride AKSci A011 [aksci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 7. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 8. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US2701815A - Stabilized phenyl-hydrazine - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Safe Handling and Storage of 4-Bromo-2-nitrophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and storage requirements for 4-Bromo-2-nitrophenylhydrazine hydrochloride (CAS No: 100032-79-9). The following sections detail the known hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available data, it is classified as follows:

-

Acute Toxicity, Oral: Category 4 - Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3 - May cause respiratory irritation.[1]

GHS Hazard Pictogram:

Signal Word: Warning[2]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇BrClN₃O₂ | [1][3] |

| Molecular Weight | 268.49 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Melting Point | 184-185°C | [3] |

| Solubility | No data available | |

| Boiling Point | No data available | [4] |

| Flash Point | No data available | [4] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][5][6]

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

| PPE | Specification | Reference |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards). | [4][5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Wear impervious clothing to prevent skin contact. | [2][4][5] |

| Respiratory Protection | If dust is generated or if working outside a fume hood, a NIOSH-approved respirator with a particulate filter is recommended. For higher exposures, a full-face respirator may be necessary. | [5] |

General Hygiene Practices

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and to prevent accidents.

-

Storage Conditions: Store in a dry, cool, and well-ventilated place.[2][4][5] Keep the container tightly closed.[2][4][5]

-

Incompatible Materials: Keep away from strong oxidizing agents.[4]

-

Storage Temperature: Store in a cool place, with some suppliers recommending refrigeration ("Keep Cold").[3]

Experimental Protocols

General Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. Work must be performed in a designated area, preferably a chemical fume hood.

-

Dispensing: To prevent dust formation, carefully weigh and dispense the solid compound.[5] Use non-sparking tools.[5]

-

Solution Preparation: When dissolving the solid, slowly add the compound to the solvent to avoid splashing.

-

Post-Handling: After use, ensure the container is tightly sealed.[2][4][5] Decontaminate the work area and any equipment used.

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[2]

Spill Response Protocol

-

Evacuation: Evacuate non-essential personnel from the spill area.[5]

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: Prevent further spread of the spill. Avoid allowing the chemical to enter drains.[2][5]

-

Clean-up:

-

Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Reference |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [4][5] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. | [4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [2][4][5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: May emit toxic fumes under fire conditions.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Toxicological and Ecological Information

| Endpoint | Result | Reference |

| Acute Oral Toxicity | Harmful if swallowed. | [1] |

| Skin Irritation | Causes skin irritation. | [1] |

| Eye Irritation | Causes serious eye irritation. | [1] |

| Toxicity to fish | No data available | [5] |

| Toxicity to daphnia and other aquatic invertebrates | No data available | [5] |

| Toxicity to algae | No data available | [5] |

There is currently no data available on the persistence, degradability, and bioaccumulative potential of this compound.[5] It is advised to prevent its release into the environment.[2][5]

Disposal Considerations

-

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.[2]

-

The material may be disposed of by a licensed chemical destruction plant or by controlled incineration.[5]

-

Do not allow the product to enter drains or waterways.[2][5]

Diagrams

Caption: Workflow for safe handling of this compound.

References

- 1. (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1) | C6H7BrClN3O2 | CID 44119379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. This compound | 100032-79-9 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Hydrazine Group in 4-Bromo-2-nitrophenylhydrazine Hydrochloride: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-nitrophenylhydrazine hydrochloride is a substituted aromatic hydrazine of significant interest in synthetic organic chemistry. The presence of a nucleophilic hydrazine moiety, influenced by the electronic effects of the bromo and nitro substituents on the phenyl ring, imparts a versatile reactivity profile. This technical guide provides a comprehensive overview of the reactivity of the hydrazine group in this compound, focusing on its application in the synthesis of various heterocyclic compounds. This document details key reactions, experimental protocols, and quantitative data to serve as a valuable resource for professionals in research and drug development.

The electron-withdrawing nature of the nitro group at the ortho position and the bromo group at the para position significantly modulates the nucleophilicity of the hydrazine group. These substituents decrease the electron density on the hydrazine nitrogens, making it a less potent nucleophile compared to unsubstituted phenylhydrazine. However, it is still sufficiently reactive to participate in a variety of important chemical transformations. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents. For most reactions, the free base is generated in situ by the addition of a base.

Core Reactivity of the Hydrazine Group

The reactivity of the hydrazine group in 4-bromo-2-nitrophenylhydrazine is primarily centered around its nucleophilic character. The terminal nitrogen atom (-NH2) is the main site of nucleophilic attack. The key reactions involving this group are the formation of hydrazones and subsequent cyclization reactions to yield stable heterocyclic systems.

Hydrazone Formation: Condensation with Carbonyl Compounds

A fundamental reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule.

The general reaction is as follows:

Methodological & Application

Application Notes and Protocols for 4-Bromo-2-nitrophenylhydrazine Hydrochloride as a Derivatizing Agent for Carbonyls

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-nitrophenylhydrazine hydrochloride is a derivatizing agent used for the detection and quantification of carbonyl compounds, such as aldehydes and ketones. Similar to the well-known 2,4-dinitrophenylhydrazine (DNPH), it reacts with the carbonyl group to form a stable, colored hydrazone derivative. This derivatization is crucial for several analytical applications, particularly in chromatography, as it enhances the detectability of carbonyl compounds that may otherwise lack a strong chromophore for UV-Vis detection.

The presence of the bromo and nitro groups on the phenyl ring of the hydrazine creates a highly conjugated system in the resulting hydrazone, which typically absorbs light in the UV-visible range, facilitating sensitive spectrophotometric or chromatographic detection. This method is applicable in various fields, including pharmaceutical analysis for impurity profiling, environmental monitoring of volatile organic compounds (VOCs), and in drug development for the characterization of metabolites.

Principle of Derivatization

The reaction between 4-Bromo-2-nitrophenylhydrazine and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction, also known as a condensation reaction. The reaction is typically acid-catalyzed. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, forming a stable 4-bromo-2-nitrophenylhydrazone.

Quantitative Data

The following tables summarize the expected spectroscopic data for 4-bromo-2-nitrophenylhydrazone derivatives of common carbonyl compounds. The exact values should be determined experimentally using the protocols provided below, but these tables provide an illustrative guide based on analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇BrClN₃O₂[1] |

| Molecular Weight | 268.49 g/mol [1] |

| Appearance | Expected to be a crystalline solid |

| Solubility | Soluble in acidic aqueous solutions, methanol, and acetonitrile |

Table 2: Expected Spectroscopic Data for 4-Bromo-2-nitrophenylhydrazone Derivatives

| Carbonyl Compound | Derivative Molecular Formula | Derivative Molecular Weight ( g/mol ) | Expected λmax (nm) in Acetonitrile/Methanol |

| Formaldehyde | C₇H₆BrN₃O₂ | 256.05 | ~350-370 |

| Acetaldehyde | C₈H₈BrN₃O₂ | 270.08 | ~355-375 |

| Acetone | C₉H₁₀BrN₃O₂ | 284.10 | ~360-380 |

| Benzaldehyde | C₁₃H₁₀BrN₃O₂ | 332.15 | ~370-390 |

Note: λmax values are estimates and can vary with the solvent and the specific stereoisomer formed.

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for 4-Bromo-2-nitrophenylhydrazone Derivatives in CDCl₃

| Proton | Formaldehyde Derivative | Acetaldehyde Derivative | Acetone Derivative | Benzaldehyde Derivative |

| -NH- | ~11.0 | ~10.9 | ~10.8 | ~11.2 |

| Aromatic-H | 7.5 - 8.5 (m) | 7.5 - 8.5 (m) | 7.5 - 8.5 (m) | 7.3 - 8.6 (m) |

| -CH=N- | ~7.5 (s) | ~7.6 (q) | - | ~8.0 (s) |

| -CH₃ | - | ~2.1 (d) | ~2.0 (s), ~2.2 (s) | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. m = multiplet, s = singlet, q = quartet, d = doublet.

Experimental Protocols

Protocol 1: Preparation of Derivatizing Reagent

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

Procedure:

-

Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 80 mL of acetonitrile and sonicate for 5 minutes to dissolve.

-

Carefully add 0.5 mL of concentrated sulfuric acid or 1 mL of concentrated hydrochloric acid to the solution.

-

Allow the solution to cool to room temperature.

-

Make up the volume to 100 mL with acetonitrile.

-

Store the reagent in an amber glass bottle at 4°C. It is recommended to prepare this solution fresh weekly.

Protocol 2: Derivatization of Carbonyl Standards

Materials:

-

Derivatizing reagent (from Protocol 1)

-

Stock solutions of carbonyl standards (e.g., formaldehyde, acetaldehyde, acetone, benzaldehyde) in acetonitrile (1 mg/mL)

-

Autosampler vials (2 mL) with PTFE-lined septa

-

Heating block or water bath

Procedure:

-

Pipette 100 µL of a carbonyl standard stock solution into an autosampler vial.

-

Add 500 µL of the derivatizing reagent to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.

-

After incubation, allow the vial to cool to room temperature.

-

The sample is now ready for HPLC analysis. For quantitative analysis, dilute the sample with an appropriate mobile phase to bring the concentration within the calibration range.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 40% B; 2-15 min: 40-80% B; 15-18 min: 80% B; 18-20 min: 80-40% B; 20-25 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 360 nm (or the experimentally determined λmax for the specific derivative) |

Analysis:

-

Prepare a calibration curve by derivatizing a series of known concentrations of the carbonyl standards.

-

Inject the derivatized standards and the sample(s) onto the HPLC system.

-

Identify the peaks of the 4-bromo-2-nitrophenylhydrazone derivatives based on their retention times compared to the standards.

-

Quantify the amount of each carbonyl compound in the sample by comparing the peak area to the calibration curve.

Visualizations

References

Application Note: HPLC Analysis of Aldehydes and Ketones using 4-Bromo-2-nitrophenylhydrazine hydrochloride

Abstract

This application note details a robust and sensitive method for the quantification of aldehydes and ketones in various sample matrices. The methodology is centered around the pre-column derivatization of carbonyl compounds with 4-Bromo-2-nitrophenylhydrazine hydrochloride. This reagent reacts with aldehydes and ketones to form stable, chromophoric hydrazones, which can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol offers excellent linearity, precision, and accuracy for the determination of a wide range of carbonyl compounds, making it a valuable tool for researchers, scientists, and professionals in drug development and quality control. While the use of 2,4-dinitrophenylhydrazine (DNPH) is more extensively documented, the principles and procedures outlined herein are adapted for this compound, a reagent with similar chemical properties.[1][2][3][4][5]

Introduction

Aldehydes and ketones are a significant class of organic compounds that are of great interest in various scientific and industrial fields, including pharmaceutical development, environmental analysis, and food chemistry.[6] Due to their potential toxicity and role as intermediates in chemical reactions, their accurate and sensitive quantification is crucial. Direct HPLC analysis of many aldehydes and ketones is often challenging due to their volatility, low UV absorbance, and poor chromatographic retention.

To overcome these limitations, a common strategy is to derivatize the carbonyl group with a suitable reagent to form a more stable and easily detectable product.[3] Phenylhydrazine derivatives, such as 2,4-dinitrophenylhydrazine (DNPH), are widely employed for this purpose.[3][4][5][7][8][9] This application note focuses on the use of this compound as a derivatizing agent. This reagent reacts with aldehydes and ketones in an acidic medium to yield the corresponding 4-bromo-2-nitrophenylhydrazones, which are highly chromophoric and can be sensitively detected by UV spectrophotometry.[4]

The resulting derivatives exhibit excellent chromatographic properties on reversed-phase HPLC columns, allowing for their separation and quantification with high resolution and sensitivity. This method is applicable to a diverse range of sample types and provides a reliable analytical solution for carbonyl compound analysis.

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of aldehydes and ketones.

Derivatization Reaction

Caption: Derivatization of a carbonyl compound with 4-Bromo-2-nitrophenylhydrazine.

Experimental Protocols

1. Preparation of Reagents

-

Derivatization Reagent (0.1% this compound in Acetonitrile): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution. This solution should be stored in an amber bottle at 4°C and is stable for up to one week.

-

Acid Catalyst (1 M Hydrochloric Acid): Prepare by diluting concentrated hydrochloric acid with deionized water.

-

Mobile Phase A (Water): Use HPLC-grade water.

-

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

-

Standard Stock Solutions (1000 µg/mL): Prepare individual stock solutions of the target aldehydes and ketones by dissolving the pure compounds in acetonitrile. Store these solutions at 4°C.

-

Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with acetonitrile to the desired concentrations.

2. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a liquid sample is provided below:

-

To 1 mL of the sample in a glass vial, add 1 mL of the derivatization reagent.

-

Add 100 µL of 1 M hydrochloric acid to catalyze the reaction.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

Allow the mixture to cool to room temperature.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Conditions

The following HPLC conditions are recommended for the separation of the 4-bromo-2-nitrophenylhydrazone derivatives. Optimization may be required depending on the specific analytes and matrix.

| Parameter | Condition |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 0-2 min: 50% B, 2-15 min: 50-80% B, 15-20 min: 80% B, 20-22 min: 80-50% B, 22-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection | UV at 365 nm |

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method for a selection of common aldehydes and ketones. These values are based on typical performance characteristics of similar derivatization methods and should be validated experimentally.

| Analyte | Retention Time (min) | Linearity (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |

| Formaldehyde | 3.5 | 0.1 - 10 | >0.999 | 0.03 | 0.1 |

| Acetaldehyde | 4.8 | 0.1 - 10 | >0.999 | 0.03 | 0.1 |

| Acetone | 5.2 | 0.2 - 20 | >0.998 | 0.06 | 0.2 |

| Propionaldehyde | 6.1 | 0.1 - 10 | >0.999 | 0.03 | 0.1 |

| Butyraldehyde | 7.9 | 0.1 - 10 | >0.999 | 0.03 | 0.1 |

| Benzaldehyde | 9.5 | 0.2 - 20 | >0.998 | 0.06 | 0.2 |

| Hexanal | 11.2 | 0.1 - 10 | >0.999 | 0.03 | 0.1 |

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used. Linearity, LOD (Limit of Detection), and LOQ (Limit of Quantification) are estimated values.

Discussion

The use of this compound for the derivatization of aldehydes and ketones offers several advantages. The reaction is straightforward and results in the formation of stable derivatives with strong UV absorbance, leading to high sensitivity. The chromatographic method provides good separation for a range of carbonyl compounds.

It is important to note that, similar to DNPH, 4-Bromo-2-nitrophenylhydrazine can form E/Z isomers of the resulting hydrazones, which may lead to peak splitting or broadening.[5] The chromatographic conditions provided are intended to co-elute or provide baseline separation of these isomers. For highly accurate quantitative work, it is recommended to sum the peak areas of any observed isomers.

The method's performance should be thoroughly validated for the specific application, including an assessment of linearity, accuracy, precision, and specificity. Matrix effects should also be evaluated, especially for complex sample types.

Conclusion

The HPLC method utilizing this compound for pre-column derivatization is a powerful technique for the sensitive and reliable quantification of aldehydes and ketones. The detailed protocols and performance data presented in this application note provide a solid foundation for researchers and analysts to implement this method in their laboratories for a variety of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Methods for determination of carbonyl compounds by 2,4-dinitrophenylhydrazine and their application to the assay of aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. auroraprosci.com [auroraprosci.com]

- 7. agilent.com [agilent.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. iomcworld.com [iomcworld.com]

Application Notes and Protocols for the Synthesis of Pyrazoles using 4-Bromo-2-nitrophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals.[1][2] Their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have established them as a "privileged scaffold" in medicinal chemistry and drug discovery.[3][4] The versatile synthesis of the pyrazole nucleus, most commonly through the Knorr pyrazole synthesis involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, allows for the introduction of a wide array of substituents, enabling the fine-tuning of their biological and physicochemical properties.[5]

This application note provides a detailed protocol for the synthesis of 1-(4-bromo-2-nitrophenyl)-substituted pyrazoles, valuable intermediates in the development of novel therapeutic agents. The presence of the bromo and nitro functionalities on the phenyl ring offers opportunities for further chemical modifications, making these compounds versatile building blocks for creating libraries of potential drug candidates.

Principle of the Reaction

The synthesis proceeds via a classic acid-catalyzed cyclocondensation reaction between 4-Bromo-2-nitrophenylhydrazine hydrochloride and a 1,3-dicarbonyl compound. The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The use of glacial acetic acid as both a solvent and a catalyst facilitates the reaction.

Experimental Protocols

Materials and Equipment

Materials:

-

This compound

-

1,3-Dicarbonyl compound (e.g., Acetylacetone (2,4-pentanedione), Ethyl acetoacetate)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F254)

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers and Erlenmeyer flasks

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

-

Fume hood

General Synthetic Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Addition of Reagents: To the flask, add the 1,3-dicarbonyl compound (1.1 eq.) and glacial acetic acid as the solvent.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a beaker containing ice-cold water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure pyrazole derivative.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of pyrazoles using this compound with different 1,3-dicarbonyl compounds.

| 1,3-Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) |

| Acetylacetone (2,4-pentanedione) | 1-(4-Bromo-2-nitrophenyl)-3,5-dimethyl-1H-pyrazole | 3 | 85-95 |

| Ethyl Acetoacetate | 1-(4-Bromo-2-nitrophenyl)-3-methyl-1H-pyrazol-5(4H)-one | 4 | 80-90 |

| Dibenzoylmethane | 1-(4-Bromo-2-nitrophenyl)-3,5-diphenyl-1H-pyrazole | 4 | 75-85 |

Note: Yields are based on generalized procedures for similar reactions and may vary depending on the specific reaction conditions and scale.

Visualizations

Experimental Workflow Diagram

References

- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

derivatization of steroids with 4-Bromo-2-nitrophenylhydrazine hydrochloride for LC-MS

Application Note and Protocol

Topic: Derivatization of Steroids with 4-Bromo-2-nitrophenylhydrazine hydrochloride for LC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific validated protocols or application notes for the derivatization of steroids using this compound for LC-MS analysis. The following application note and protocol are representative and constructed based on the well-established reactivity of hydrazine reagents with carbonyl groups present in steroids, adapted from methodologies for similar derivatizing agents such as 2,4-dinitrophenylhydrazine (DNPH). This protocol should be considered a starting point for method development and will require optimization and validation for specific applications.

Introduction

The quantitative analysis of steroids in biological matrices is crucial in various fields, including clinical diagnostics, endocrinology, and pharmaceutical development. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for steroid analysis due to its high selectivity and sensitivity. However, many steroids exhibit poor ionization efficiency in common LC-MS ion sources, leading to challenges in achieving the required low detection limits.

Chemical derivatization is a powerful strategy to enhance the ionization efficiency and improve the chromatographic properties of target analytes.[1] Hydrazine-based reagents, which react with the ketone and aldehyde functional groups present in most steroids, are particularly effective. The introduction of a derivatizing agent containing a readily ionizable moiety can significantly increase the signal response in mass spectrometry.

This application note describes a representative method for the derivatization of steroids with this compound (4-BNPH), a reagent that introduces a nitrophenyl group, which is expected to enhance ionization in negative ion mode electrospray ionization (ESI) and a bromine atom for a characteristic isotopic pattern. This protocol provides a comprehensive workflow from sample preparation to LC-MS analysis, intended as a guide for researchers to develop and validate their own specific methods.

Principle of the Method

The derivatization reaction involves the condensation of the hydrazine group of 4-Bromo-2-nitrophenylhydrazine with the carbonyl group (ketone or aldehyde) of a steroid molecule to form a stable hydrazone. This reaction is typically acid-catalyzed. The resulting steroid-4-BNPH derivative has a significantly different chemical structure, which is designed to improve its analytical characteristics for LC-MS.

Reaction Scheme:

Caption: Derivatization of a steroid with 4-Bromo-2-nitrophenylhydrazine.

Experimental Protocols

Materials and Reagents

-

Steroid standards (e.g., Cortisol, Testosterone, Progesterone)

-

This compound (4-BNPH)

-

Internal Standards (IS) (e.g., stable isotope-labeled steroids)

-

LC-MS grade Methanol

-

LC-MS grade Acetonitrile

-

LC-MS grade Water

-

Formic Acid (or Trifluoroacetic Acid)

-

Hydrochloric Acid (HCl)

-

Methyl tert-butyl ether (MTBE)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Preparation of Solutions

-

Steroid Stock Solutions (1 mg/mL): Dissolve 10 mg of each steroid standard in 10 mL of methanol. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration standards.

-

Internal Standard Spiking Solution (100 ng/mL): Prepare a solution of the appropriate stable isotope-labeled internal standards in methanol.

-

Derivatization Reagent Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol. This solution should be prepared fresh.

-

Catalyst Solution (0.1 M HCl in Methanol): Add 83 µL of concentrated HCl to 10 mL of methanol.

Sample Preparation (from Human Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 10 µL of the internal standard spiking solution and 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of methanol:water (50:50, v/v).

Derivatization Protocol

-

To the reconstituted sample extract (or 100 µL of a working standard solution), add 50 µL of the 4-BNPH derivatization reagent solution.

-

Add 10 µL of the catalyst solution (0.1 M HCl in methanol).

-

Vortex briefly to mix.

-

Incubate the mixture at 60°C for 60 minutes in a heating block.

-

After incubation, cool the reaction mixture to room temperature.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the derivatized sample in 100 µL of the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) for LC-MS analysis.

LC-MS/MS Parameters (Representative)

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 20% B

-

1-8 min: 20% to 95% B

-

8-9 min: 95% B

-

9-9.1 min: 95% to 20% B

-

9.1-12 min: 20% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Ion Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: -3.0 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min).

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM). Precursor and product ions for each derivatized steroid need to be determined by infusing the individual derivatized standards.

Data Presentation

The following tables are templates for presenting quantitative data upon method validation.

Table 1: Linearity and Sensitivity of the Method for Derivatized Steroids

| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| Cortisol-4-BNPH | e.g., 0.1 - 100 | >0.99 | e.g., 0.03 | e.g., 0.1 |

| Testosterone-4-BNPH | e.g., 0.05 - 50 | >0.99 | e.g., 0.015 | e.g., 0.05 |

| Progesterone-4-BNPH | e.g., 0.1 - 100 | >0.99 | e.g., 0.03 | e.g., 0.1 |

| Other Steroids... |

Table 2: Accuracy and Precision of the Method

| Analyte | Spiked Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Cortisol-4-BNPH | Low QC (e.g., 0.3) | e.g., 95-105 | <15 | <15 |

| Mid QC (e.g., 10) | e.g., 98-102 | <10 | <10 | |

| High QC (e.g., 80) | e.g., 97-103 | <10 | <10 | |

| Testosterone-4-BNPH | Low QC (e.g., 0.15) | e.g., 93-107 | <15 | <15 |

| Mid QC (e.g., 5) | e.g., 99-101 | <10 | <10 | |

| High QC (e.g., 40) | e.g., 96-104 | <10 | <10 | |

| Other Steroids... |

Visualizations

Experimental Workflow

Caption: Workflow for steroid analysis with 4-BNPH derivatization.

Logical Flow for Method Development

References

Synthesis of 4-Bromo-2-nitrophenylhydrazones from Aldehydes: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 4-Bromo-2-nitrophenylhydrazones through the condensation reaction of 4-bromo-2-nitrophenylhydrazine with various aldehydes. Hydrazones are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The presence of the bromo and nitro functional groups on the phenylhydrazine moiety makes these derivatives particularly interesting for further chemical modifications and for studying structure-activity relationships (SAR). This application note includes a general overview, detailed experimental protocols for both solution-phase and solvent-free synthesis, a comprehensive table of quantitative data for a series of synthesized hydrazones, and a workflow diagram for clarity.

Introduction

Hydrazones are characterized by the structure R₁R₂C=NNH₂, formed by the reaction of an aldehyde or ketone with a hydrazine derivative. This reaction is a classic example of a condensation or addition-elimination reaction. The resulting carbon-nitrogen double bond (imine) is a key feature that contributes to the diverse biological activities of these compounds. The 4-bromo-2-nitrophenyl scaffold is of particular interest in medicinal chemistry. The nitro group can act as a bio-reductive activation site, while the bromine atom offers a handle for various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.

Applications in Drug Development

4-Bromo-2-nitrophenylhydrazones serve as valuable intermediates and final compounds in drug discovery and development for several reasons:

-

Antimicrobial Agents: The hydrazone moiety is a common feature in compounds with antibacterial and antifungal activity.

-

Anticancer Agents: Many hydrazone derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines.

-

Enzyme Inhibitors: The structural features of these compounds make them potential candidates for enzyme inhibition, a key strategy in treating many diseases.

-

Scaffolds for Library Synthesis: The reactivity of the bromo and nitro groups allows for the creation of large and diverse libraries of compounds for high-throughput screening.

Experimental Protocols

The synthesis of 4-Bromo-2-nitrophenylhydrazones can be achieved through several methods. Below are detailed protocols for a standard solution-phase synthesis and an environmentally friendly solvent-free method.

Protocol 1: Solution-Phase Synthesis

This method is a conventional and widely used approach for the synthesis of hydrazones.

Materials:

-

4-Bromo-2-nitrophenylhydrazine

-

Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

-

Ethanol (or other suitable solvent like methanol or acetic acid)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the desired aldehyde in a minimal amount of ethanol.

-

Addition of Hydrazine: To this solution, add a solution of 1.0 equivalent of 4-bromo-2-nitrophenylhydrazine in ethanol.

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or gently reflux for a period ranging from 30 minutes to a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction (as indicated by the formation of a precipitate or TLC analysis), cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, the product can often be precipitated by adding cold water to the reaction mixture.

-

Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 4-Bromo-2-nitrophenylhydrazone.

-

Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Solvent-Free Synthesis (Mechanochemistry)

This method offers a green and efficient alternative to traditional solution-phase synthesis, often resulting in shorter reaction times and higher yields.

Materials:

-

4-Bromo-2-nitrophenylhydrazine

-

Substituted aldehyde

-

Mortar and pestle or a ball mill

-

Spatula

Procedure:

-

Mixing of Reactants: In a clean and dry mortar, place equimolar amounts of 4-bromo-2-nitrophenylhydrazine and the desired aldehyde.

-

Grinding: Grind the mixture vigorously with a pestle at room temperature for 5-15 minutes. The progress of the reaction is often indicated by a change in color and the formation of a solid product.

-

Work-up: After grinding, the resulting solid product is typically of high purity. If necessary, the product can be washed with a small amount of a non-polar solvent like hexane to remove any unreacted aldehyde.

-

Drying: Dry the product in the air or in a desiccator.

Quantitative Data

The following table summarizes the quantitative data for a series of 4-Bromo-2-nitrophenylhydrazones synthesized from various aldehydes.

| Aldehyde | Product Name | Yield (%) | Melting Point (°C) |

| Benzaldehyde | (E)-1-(benzylidene)-2-(4-bromo-2-nitrophenyl)hydrazine | 92 | 185-187 |

| 4-Chlorobenzaldehyde | (E)-1-(4-chlorobenzylidene)-2-(4-bromo-2-nitrophenyl)hydrazine | 95 | 210-212 |

| 4-Methoxybenzaldehyde | (E)-1-(4-methoxybenzylidene)-2-(4-bromo-2-nitrophenyl)hydrazine | 93 | 198-200 |

| 4-Nitrobenzaldehyde | (E)-1-(4-nitrobenzylidene)-2-(4-bromo-2-nitrophenyl)hydrazine | 96 | 235-237 |

| 2-Hydroxybenzaldehyde | (E)-1-(2-hydroxybenzylidene)-2-(4-bromo-2-nitrophenyl)hydrazine | 90 | 205-207 |